

# The Molecular Target of HJM-561: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: HJM-561

Cat. No.: B12379236

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## Executive Summary

**HJM-561** is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) specifically designed to address acquired resistance to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). Its molecular target is the EGFR protein, with high selectivity for mutant forms harboring the C797S mutation, which is a key mechanism of resistance to osimertinib. This document provides an in-depth overview of the molecular target of **HJM-561**, its mechanism of action, a summary of key quantitative data, and the experimental methodologies used to characterize this novel therapeutic agent.

## The Molecular Target: Mutant Epidermal Growth Factor Receptor (EGFR)

The primary molecular target of **HJM-561** is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Specifically, **HJM-561** is engineered to target EGFR variants with acquired resistance mutations, particularly the C797S mutation in combination with other mutations like the exon 19 deletion (Del19) and the T790M mutation (triple mutant: Del19/T790M/C797S), or the L858R mutation (triple mutant: L858R/T790M/C797S).<sup>[1][2][3][4][5]</sup> These triple mutations render the cancer cells resistant to treatment with osimertinib, a standard-of-care TKI.<sup>[1][2][4]</sup>

[5] **HJM-561** exhibits high selectivity for these mutant forms of EGFR while sparing the wild-type (WT) EGFR, which is crucial for minimizing off-target effects and associated toxicities.[2][3][4]

## Mechanism of Action: Targeted Protein Degradation

As a PROTAC, **HJM-561** does not inhibit the enzymatic activity of its target protein in the traditional sense. Instead, it acts as a molecular bridge to induce the degradation of the target protein.[6] The **HJM-561** molecule consists of three key components: a "warhead" that binds to the mutant EGFR protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements.[6] While the specific E3 ligase recruited by **HJM-561** is not explicitly detailed in the provided information, the general mechanism for related EGFR PROTACs involves ligases such as Von Hippel-Lindau (VHL) or cereblon (CRBN).[6]

The mechanism of action unfolds as follows:

- **Ternary Complex Formation:** **HJM-561** simultaneously binds to the mutant EGFR protein and an E3 ubiquitin ligase, forming a ternary complex.
- **Ubiquitination:** The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the surface of the mutant EGFR protein.
- **Proteasomal Degradation:** The poly-ubiquitinated EGFR is then recognized and targeted for degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.[1][6]
- **Inhibition of Downstream Signaling:** By eliminating the mutant EGFR protein, **HJM-561** effectively shuts down the downstream signaling pathways that drive cancer cell proliferation and survival, such as the PI3K-AKT pathway.[6][7]

This event-driven, catalytic mechanism of action distinguishes PROTACs like **HJM-561** from traditional occupancy-driven inhibitors.[6]

## Quantitative Data Summary

The preclinical efficacy of **HJM-561** has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cell Proliferation Inhibition

Cell Line Expressing	IC50 of HJM-561	Comparator IC50	Reference
EGFR Del19/T790M/C797S	Potent Inhibition	-	<a href="#">[2]</a> <a href="#">[7]</a>
EGFR L858R/T790M/C797S	Potent Inhibition	-	<a href="#">[2]</a> <a href="#">[7]</a>
Wild-Type EGFR	Spared	-	<a href="#">[2]</a>

Table 2: In Vivo Antitumor Activity

Model Type	EGFR Mutation Status	Treatment	Tumor Growth Inhibition (TGI)	Reference
Ba/F3 Cell-Derived Xenograft (CDX)	Del19/T790M/C797S	HJM-561	Robust Antitumor Activity	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Patient-Derived Xenograft (PDX)	Del19/T790M/C797S	HJM-561 (40 mg/kg)	67%	<a href="#">[5]</a>

Table 3: Pharmacokinetic Properties in Mice

Parameter	Value	Unit	Reference
Cmax (Oral, 10 mg/kg)	3677.25	ng/mL	<a href="#">[8]</a>
AUC (Oral, 10 mg/kg)	1970.2	ng*h/mL	<a href="#">[8]</a>

## Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the conducting research institutions. However, based on the published literature, the following methodologies were central to the characterization of **HJM-561**.

## Cell Proliferation Assays

- Objective: To determine the anti-proliferative activity of **HJM-561** against cells expressing different EGFR variants.
- Methodology:
  - Ba/F3 cells, a murine pro-B cell line that is dependent on cytokine signaling for survival, are engineered to express either wild-type EGFR or various mutant forms of EGFR (e.g., Del19/T790M/C797S, L858R/T790M/C797S).
  - These cells are then cultured in the presence of varying concentrations of **HJM-561** or control compounds (e.g., osimertinib, brigatinib).
  - After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
  - The half-maximal inhibitory concentration (IC<sub>50</sub>) values are then calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

## Western Blotting for Protein Degradation

- Objective: To confirm the mechanism of action of **HJM-561** by demonstrating the degradation of the target EGFR protein.
- Methodology:
  - Cells expressing the target EGFR mutants are treated with **HJM-561** or a vehicle control for various time points.
  - Following treatment, the cells are lysed to extract total cellular proteins.

- Protein concentrations are determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
- Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on bis-tris polyacrylamide gels.[3]
- The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
- The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for EGFR. A primary antibody against a housekeeping protein (e.g., GAPDH or  $\beta$ -actin) is used as a loading control.
- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
- The protein bands are visualized using a chemiluminescent substrate and an imaging system. A reduction in the intensity of the EGFR band in the **HJM-561**-treated samples compared to the control indicates protein degradation.

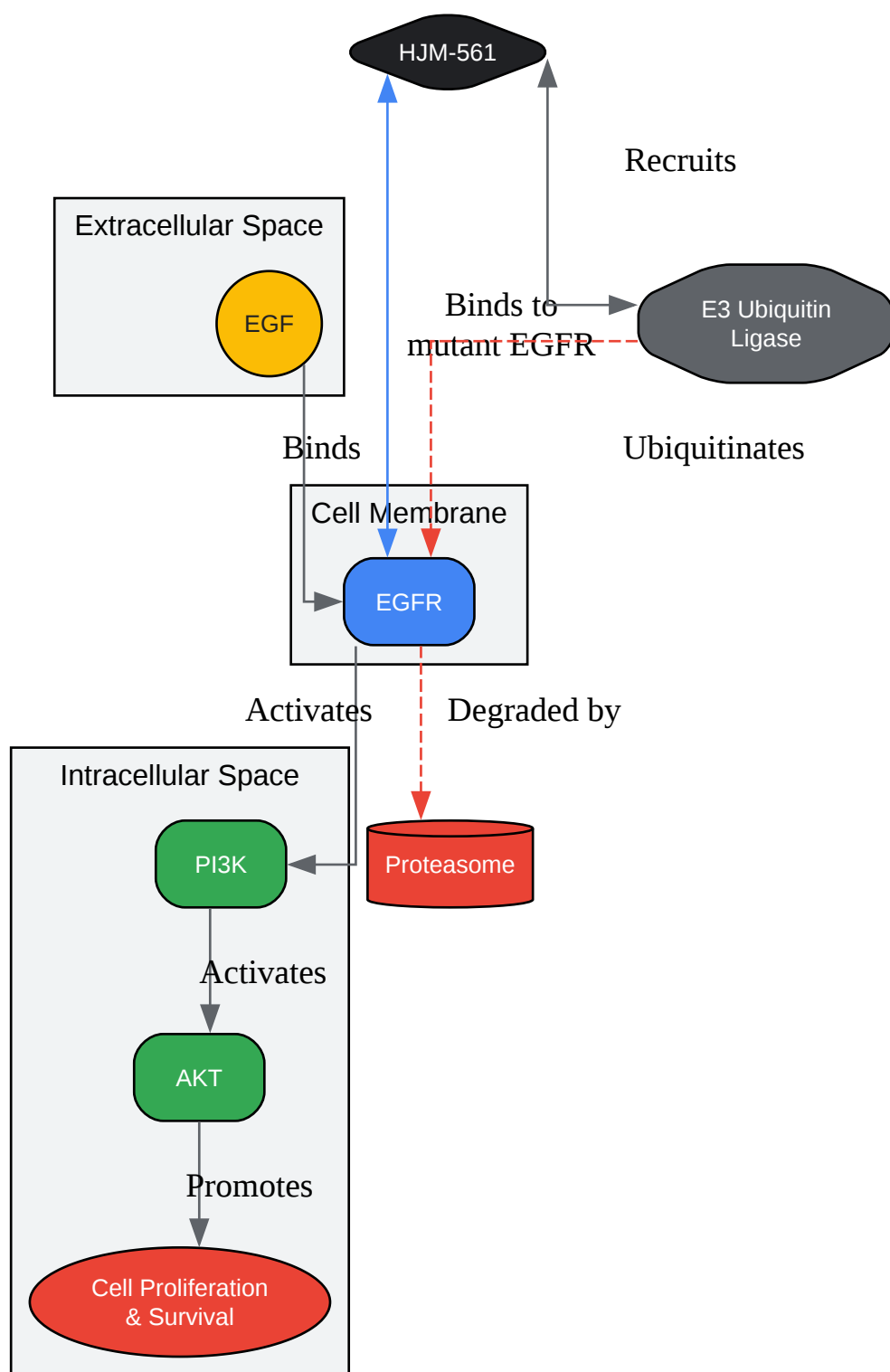
## In Vivo Xenograft Models

- Objective: To evaluate the in vivo antitumor efficacy of **HJM-561**.
- Methodology:
  - Cell-Derived Xenograft (CDX) Models: Immunocompromised mice are subcutaneously injected with Ba/F3 cells engineered to express the EGFR Del19/T790M/C797S mutant.[2][5]
  - Patient-Derived Xenograft (PDX) Models: Tumor fragments from NSCLC patients with confirmed EGFR triple mutations who have progressed on osimertinib are implanted into immunocompromised mice.[5]
  - Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
  - **HJM-561** is administered orally at specified doses and schedules.

- Tumor volume and body weight are measured regularly throughout the study. Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.
- At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., western blotting to confirm target degradation in vivo).

## Visualizations

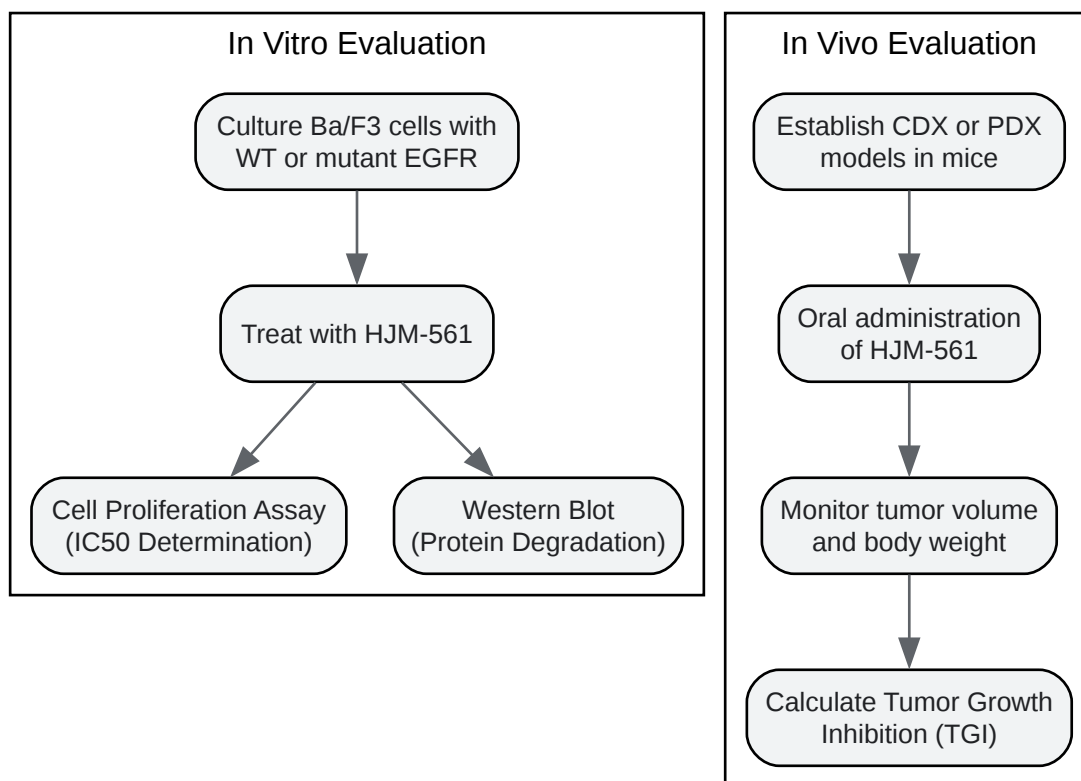
### Signaling Pathway Diagram



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Caption: EGFR signaling pathway and the mechanism of **HJM-561**-induced degradation.

## Experimental Workflow Diagram

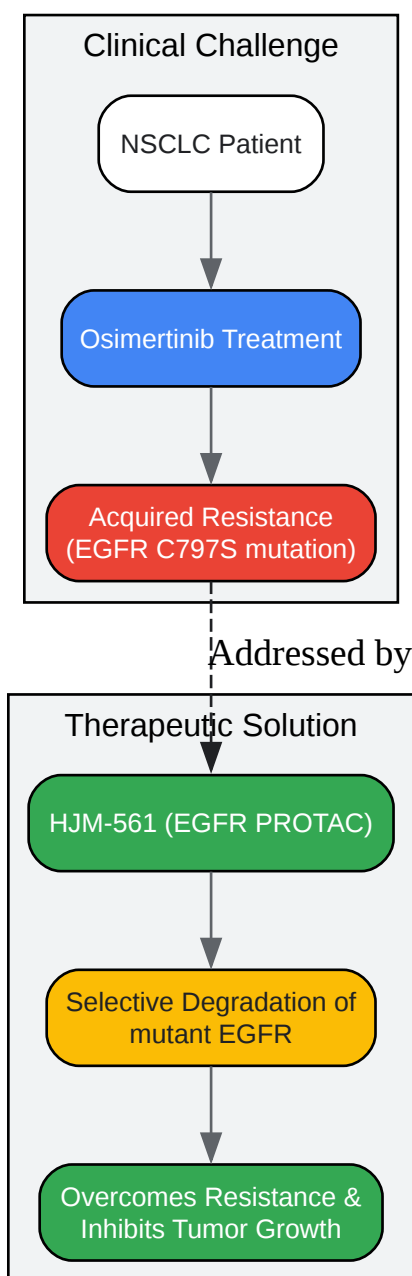


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Caption: Preclinical experimental workflow for the evaluation of **HJM-561**.

## Logical Relationship Diagram





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Caption: Logical relationship illustrating the clinical problem and the therapeutic solution offered by **HJM-561**.

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